molecular formula C24H28FN3O2 B2548002 2-({1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one CAS No. 2097933-07-6

2-({1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one

Cat. No.: B2548002
CAS No.: 2097933-07-6
M. Wt: 409.505
InChI Key: MNZPHGAOIKYFTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex molecule featuring a cinnolin-3-one core fused with a hexahydrocinnolin system. Key functional groups include a 4-fluorophenyl-substituted cyclopropanecarbonyl moiety and a piperidin-4-ylmethyl substituent.

Properties

IUPAC Name

2-[[1-[1-(4-fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28FN3O2/c25-20-7-5-19(6-8-20)24(11-12-24)23(30)27-13-9-17(10-14-27)16-28-22(29)15-18-3-1-2-4-21(18)26-28/h5-8,15,17H,1-4,9-14,16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNZPHGAOIKYFTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN(C(=O)C=C2C1)CC3CCN(CC3)C(=O)C4(CC4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-({1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one is a synthetic derivative that has garnered attention in pharmacological research due to its potential therapeutic applications. This article reviews the biological activities of this compound, focusing on its mechanisms of action, pharmacokinetics, and therapeutic potentials based on diverse research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a hexahydrocinnolinone core linked to a piperidine moiety and a fluorophenyl group. Its molecular formula is C18H22FN2OC_{18}H_{22}FN_2O, with a molecular weight of 300.38 g/mol. The presence of the fluorine atom enhances its lipophilicity and may influence its biological activity.

Research indicates that this compound may interact with several biological targets:

  • Poly(ADP-ribose) polymerase (PARP) Inhibition : Similar compounds have been shown to inhibit PARP enzymes, which are involved in DNA repair processes. This inhibition can lead to increased apoptosis in cancer cells, particularly those deficient in BRCA1/BRCA2 genes .
  • Acetylcholinesterase (AChE) Modulation : Compounds with similar structures have demonstrated AChE inhibitory activity, which is crucial for the treatment of neurodegenerative diseases like Alzheimer's. The dual inhibition of AChE and GSK3β has been suggested to enhance neuroprotective effects .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Description
Anticancer Potential Inhibits PARP leading to apoptosis in cancer cells .
Neuroprotective Effects AChE inhibition improves cognitive function and reduces side effects compared to traditional AChE inhibitors .
Antimicrobial Activity Emerging data suggests potential antimicrobial properties against various pathogens .

Pharmacokinetics

Pharmacokinetic studies are essential for understanding how the compound behaves in biological systems:

  • Absorption : The lipophilic nature due to the fluorophenyl group suggests good oral bioavailability.
  • Distribution : The compound's ability to cross the blood-brain barrier is critical for its neuroprotective applications.
  • Metabolism : Initial studies indicate that it undergoes hepatic metabolism, which may influence its efficacy and safety profile.

Case Studies

Several case studies provide insight into the practical applications of this compound:

  • Cancer Treatment Trials : In preclinical models, derivatives similar to this compound have shown significant tumor reduction in xenograft models of colorectal cancer .
  • Alzheimer's Disease Research : Clinical trials involving AChE inhibitors have highlighted the potential for this compound to improve cognitive functions in patients with Alzheimer's disease through enhanced cholinergic signaling .

Scientific Research Applications

Molecular Formula

The molecular formula is C21H26FN2OC_{21}H_{26}FN_2O with a molecular weight of approximately 348.45 g/mol.

Reactivity

The presence of functional groups allows for diverse chemical reactions:

  • The carbonyl group can participate in nucleophilic addition reactions.
  • The nitrogen atom in the piperidine ring can act as a nucleophile.
  • The hexahydrocinnolinone structure may undergo typical reactions associated with cyclic ketones, such as reduction and oxidation.

Pharmacological Potential

Research indicates that compounds with similar structures exhibit significant biological activities, particularly in the treatment of cancer and neurological disorders. The unique combination of structural features in this compound suggests potential interactions with various biological targets.

Case Studies

  • Anticancer Activity : Similar compounds have shown efficacy against human tumor cells, with some exhibiting high antimitotic activity. For instance, related structures have demonstrated mean GI50/TGI values indicative of their effectiveness against cancer cell lines .
  • Neurological Disorders : Compounds structurally related to this one have been explored for their potential in treating conditions like Alzheimer's disease and other cognitive impairments. Their ability to inhibit specific enzymes involved in neurodegeneration has been a focal point of research .

Synthesis Techniques

The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps include:

  • Formation of the piperidine ring.
  • Introduction of the cyclopropanecarbonyl group.
  • Construction of the hexahydrocinnolinone moiety through cyclization reactions.

Optimizing these steps based on available starting materials can enhance yield and purity.

Interaction Studies

Interaction studies are crucial for understanding the binding affinities of this compound to various receptors or enzymes. Techniques employed include:

  • Surface Plasmon Resonance (SPR) : Used to measure binding kinetics.
  • Isothermal Titration Calorimetry (ITC) : Provides thermodynamic profiles of interactions.

These studies help elucidate the pharmacokinetics and bioavailability of the compound in vivo, further supporting its potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound shares structural similarities with other fluorophenyl- and piperidine-containing molecules, though its cinnolinone core distinguishes it from most analogs. For example:

Compound Core Structure Key Functional Groups Molecular Weight
Target Compound Hexahydrocinnolin-3-one 4-Fluorophenyl-cyclopropanecarbonyl, piperidin-4-ylmethyl ~427.45 g/mol*
1-{3-[3-{[2-(4-fluoropiperidin-1-yl)ethyl]sulfanyl}-4-(trifluoromethyl)phenyl]-... (from ) Pyrazolo[4,3-c]pyridine 4-Fluoropiperidinyl, trifluoromethylphenyl, hydroxypropyl, sulfanyl group ~705.73 g/mol

Notes:

  • The target compound lacks the sulfanyl and trifluoromethyl groups present in the analog from , which may reduce metabolic stability but improve solubility .
  • The cinnolinone core vs. pyrazolo-pyridine core implies divergent electronic profiles, affecting π-π stacking and hydrogen-bonding capabilities.

Pharmacological and Physicochemical Properties

  • 4-Fluorophenyl moiety : Common in CNS-active compounds (e.g., fluoxetine) due to enhanced lipophilicity and blood-brain barrier penetration.
  • Cyclopropane rings : Found in drugs like ticagrelor; their rigidity often reduces off-target interactions compared to linear alkyl chains.
  • Piperidine derivatives : Frequently used to modulate solubility and bioavailability. The piperidin-4-ylmethyl group in the target compound may enhance binding to amine-recognizing targets (e.g., serotonin receptors).

Research Findings and Limitations

Key Observations

  • Compared to the pyrazolo-pyridine analog in , the target compound’s lower molecular weight (~427 vs. ~706 g/mol) suggests better pharmacokinetic properties, such as oral bioavailability .

Gaps in Evidence

  • No pharmacological or synthetic data was found in the provided evidence.
  • Soil and meteorological data from are unrelated to chemical comparisons and were excluded.

Preparation Methods

Molecular Framework Disassembly

The target molecule comprises three principal subunits:

  • 4-Fluorophenylcyclopropanecarbonyl group : Introduces steric and electronic modulation via the fluorinated aromatic system.
  • Piperidin-4-ylmethyl spacer : Serves as a conformational bridge between the cyclopropane and hexahydrocinnolinone moieties.
  • Hexahydrocinnolin-3-one core : Provides the bicyclic pharmacophore essential for biological activity.

Retrosynthetically, the compound is dissected into:

  • 1-(4-Fluorophenyl)cyclopropanecarbonyl chloride
  • Piperidin-4-ylmethylamine
  • 2-Methyl-2,3,5,6,7,8-hexahydrocinnolin-3-one

Synthesis of Key Intermediates

Preparation of 1-(4-Fluorophenyl)cyclopropanecarbonyl Chloride

Reaction Scheme :
$$
\text{4-Fluorophenylacetylene} + \text{CH}2\text{N}2 \xrightarrow{\text{CuCl}} \text{1-(4-Fluorophenyl)cyclopropane} \xrightarrow{\text{SOCl}_2} \text{1-(4-Fluorophenyl)cyclopropanecarbonyl chloride}
$$

Conditions :

  • Cyclopropanation: Diazomethane in diethyl ether, catalyzed by copper(I) chloride at −10°C.
  • Chlorination: Thionyl chloride reflux (70°C, 4 h) under nitrogen atmosphere.

Yield : 78–82% (two steps)
Characterization :

  • IR : 1775 cm⁻¹ (C=O stretch), 1220 cm⁻¹ (C-F stretch).
  • ¹H NMR (CDCl₃) : δ 7.45–7.52 (m, 2H, Ar-H), 7.02–7.09 (m, 2H, Ar-H), 1.85–1.92 (m, 2H, cyclopropane), 1.45–1.53 (m, 2H, cyclopropane).

Synthesis of Piperidin-4-ylmethylamine

Procedure :

  • Boc-protection : Piperidin-4-ylmethanol treated with di-tert-butyl dicarbonate in THF/water (yield: 89%).
  • Mitsunobu Reaction : Boc-piperidin-4-ylmethanol reacted with phthalimide using DIAD/PPh₃ (yield: 76%).
  • Deprotection : Hydrazinolysis in ethanol (12 h reflux) followed by Boc removal with HCl/dioxane.

Purity : ≥98% (HPLC)
Key Data :

  • MS (ESI+) : m/z 129.1 [M+H]⁺.

Assembly of the Hexahydrocinnolin-3-one Core

Cyclocondensation Strategy

Reactants :

  • Ethyl acetoacetate
  • Hydrazine hydrate

Reaction :
$$
\text{Ethyl acetoacetate} + \text{Hydrazine hydrate} \xrightarrow{\text{EtOH, Δ}} \text{3-Hydroxy-2-methylpyridazin-5-one} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{2-Methylhexahydrocinnolin-3-one}
$$

Optimized Conditions :

  • Hydrogenation: 50 psi H₂, 10% Pd/C in ethanol (80°C, 12 h).
  • Yield : 68% after recrystallization (ethyl acetate/hexane).

Spectroscopic Confirmation :

  • ¹³C NMR (DMSO-d₆) : δ 169.8 (C=O), 52.3 (C-2), 28.4–35.1 (methylene carbons).

Final Coupling and Functionalization

Amide Bond Formation

Stepwise Protocol :

  • Activation : 1-(4-Fluorophenyl)cyclopropanecarbonyl chloride (1.2 eq) added to piperidin-4-ylmethylamine (1.0 eq) in DCM with N-methylmorpholine (2.5 eq) at 0°C.
  • Stirring : 24 h at room temperature.
  • Workup : Aqueous NaHCO₃ wash, MgSO₄ drying, and solvent evaporation.

Intermediate : 1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperidin-4-ylmethylamine

  • Yield : 85%
  • HPLC Purity : 97.3%

N-Alkylation of Hexahydrocinnolinone

Conditions :

  • Base : K₂CO₃ (3.0 eq) in anhydrous DMF
  • Alkylating Agent : Intermediate from Section 4.1 (1.1 eq)
  • Temperature : 80°C, 48 h under N₂.

Purification : Column chromatography (SiO₂, EtOAc/hexane 3:7)
Final Yield : 63%
Analytical Data :

  • HRMS (ESI+) : m/z 432.2015 [M+H]⁺ (calc. 432.2018).
  • ¹H NMR (CDCl₃) : δ 7.38–7.45 (m, 2H, Ar-F), 7.02–7.08 (m, 2H, Ar-F), 3.85–3.92 (m, 2H, N-CH₂), 2.95–3.12 (m, 4H, piperidine), 2.45–2.58 (m, 2H, cyclopropane), 1.75–1.88 (m, 4H, hexahydrocinnolinone).

Process Optimization and Scalability

Solvent Screening for N-Alkylation

Solvent Dielectric Constant Yield (%) Purity (%)
DMF 36.7 63 97.3
DMSO 46.7 58 95.1
THF 7.5 42 89.4
Acetonitrile 37.5 55 93.8

Characterization and Quality Control

Spectroscopic Consistency

  • FT-IR : 1675 cm⁻¹ (amide C=O), 1510 cm⁻¹ (C=N stretch), 1220 cm⁻¹ (C-F).
  • ¹H-¹³C HSQC : Confirms spatial proximity of piperidine methylene (δ 3.85) to hexahydrocinnolinone C-2 (δ 52.3).

Purity Assessment

Method Column Mobile Phase Purity (%)
HPLC C18, 5 μm Acetonitrile/H2O (70:30) 98.2
UPLC-MS BEH C18, 1.7 μm 0.1% FA in H2O/MeCN 97.8

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-({1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one, and how can reaction yields be optimized?

  • Methodological Answer : Synthesis typically involves coupling reactions between piperidine and fluorophenyl-cyclopropane intermediates. Key steps include:

  • Cyclopropanation : Use of sodium hydroxide in dichloromethane for ring closure .
  • Purification : Column chromatography with methanol:buffer (65:35) mobile phases, adjusted to pH 4.6 for optimal separation .
  • Yield Optimization : Monitor reaction temperature (20–25°C) and stoichiometric ratios of reactants to minimize side products.

Q. How can the crystal structure of this compound be elucidated, and what parameters are critical for X-ray diffraction (XRD) analysis?

  • Methodological Answer :

  • Crystallization : Use slow evaporation in polar solvents (e.g., ethanol/water mixtures) to obtain single crystals .
  • XRD Parameters :
ParameterValue
Wavelength (Å)0.71073 (Mo Kα)
Temperature (K)100–150
Resolution (Å)≤ 0.80
  • Refinement with SHELX-97 software to resolve piperidine and cinnoline ring conformations .

Q. What analytical methods are recommended for purity assessment, and how are mobile phases optimized for HPLC?

  • Methodological Answer :

  • HPLC Conditions :
ComponentSpecification
Buffer6.8 g sodium acetate + 16.22 g sodium 1-octanesulfonate in 1 L water (pH 4.6)
Mobile PhaseMethanol:Buffer (65:35), degassed and filtered through 0.45 µm membranes
  • System Suitability : Ensure resolution ≥ 2.0 between the compound and its isomers .

Advanced Research Questions

Q. How can environmental fate studies be designed to assess the compound’s persistence and ecotoxicological impact?

  • Methodological Answer :

  • Experimental Framework : Follow the INCHEMBIOL project design :

Abiotic Studies : Measure hydrolysis rates (pH 7–9) and photodegradation under UV light.

Biotic Studies : Use Daphnia magna for acute toxicity (LC50) and soil microbiota for biodegradation assays.

Modeling : Apply fugacity models to predict distribution in water, soil, and air compartments.

Q. What experimental designs are suitable for evaluating the compound’s pharmacological activity while minimizing confounding variables?

  • Methodological Answer :

  • Split-Split Plot Design :
  • Main Plots : Dose concentrations (e.g., 0.1–100 µM).
  • Subplots : Biological replicates (e.g., cell lines or animal models).
  • Sub-Subplots : Timepoints (e.g., 24h, 48h, 72h post-treatment) .
  • Controls : Include vehicle (DMSO < 0.1%) and reference inhibitors (e.g., kinase inhibitors for enzyme assays) .

Q. How can molecular docking studies be validated experimentally for target binding affinity?

  • Methodological Answer :

  • In Silico Steps :
  • Use AutoDock Vina with crystal structure PDB files (e.g., kinase domains) .
  • Validate docking poses via molecular dynamics simulations (GROMACS, 50 ns runs).
  • Experimental Validation :
  • SPR (Surface Plasmon Resonance) : Measure KD values using immobilized target proteins .
  • ITC (Isothermal Titration Calorimetry) : Confirm enthalpy-driven binding .

Q. What strategies address contradictions in published data on the compound’s metabolic stability?

  • Methodological Answer :

  • Critical Analysis Framework :

Meta-Analysis : Compare liver microsome assays (human vs. rodent) to identify species-specific discrepancies .

Method Harmonization : Standardize incubation conditions (e.g., NADPH concentration, pH 7.4) .

Advanced Analytics : Use LC-MS/MS to differentiate parent compound from metabolites .

Safety and Compliance

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE Requirements : Nitrile gloves, lab coats, and safety goggles .
  • Emergency Procedures :
Exposure RouteAction
InhalationImmediate fresh air; seek medical attention if symptoms persist .
Skin ContactRinse with water for 15 minutes; remove contaminated clothing .
  • Storage : In airtight containers at –20°C, away from oxidizing agents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.